![molecular formula C17H25NO3 B4081603 N-(sec-butyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4081603.png)
N-(sec-butyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
Overview
Description
N-(sec-butyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound that belongs to the class of pyranocarboxamide derivatives. It is an important intermediate in the synthesis of various bioactive compounds and has been extensively studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as COX-2, CA, and HLE. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. CA is an enzyme that is involved in the regulation of pH in various tissues. HLE is an enzyme that is involved in the degradation of elastin, which is a component of connective tissue.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of prostaglandins, which are mediators of inflammation. It has also been reported to regulate the pH in various tissues by inhibiting the activity of CA. Moreover, it has been reported to inhibit the degradation of elastin by inhibiting the activity of HLE.
Advantages and Limitations for Lab Experiments
N-(sec-butyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify. It is also stable under normal laboratory conditions. However, it has some limitations as well. It is not very soluble in water, which makes it difficult to use in aqueous solutions. Moreover, it has low bioavailability, which limits its potential applications in vivo.
Future Directions
There are several future directions for the research on N-(sec-butyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide. One direction is to study its potential applications in the treatment of various inflammatory diseases such as arthritis and asthma. Another direction is to study its potential applications in the treatment of various cancers. Moreover, it can be used as a lead compound for the development of new drugs with improved bioavailability and efficacy. Furthermore, its mechanism of action can be further elucidated by studying its interactions with various enzymes and proteins.
Scientific Research Applications
N-(sec-butyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-tuberculosis activities. It has also been reported to inhibit the growth of various cancer cell lines such as MCF-7, HCT-116, and A549. Moreover, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), carbonic anhydrase (CA), and human leukocyte elastase (HLE).
properties
IUPAC Name |
N-butan-2-yl-4-(4-methoxyphenyl)oxane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-13(2)18-16(19)17(9-11-21-12-10-17)14-5-7-15(20-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUJAAOWKFLBDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1(CCOCC1)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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